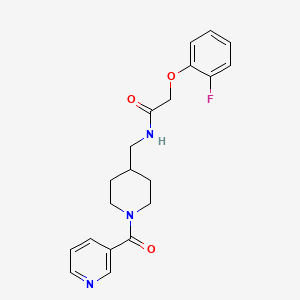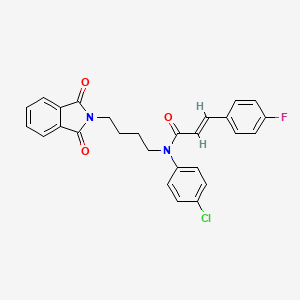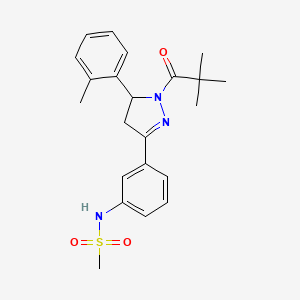
N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound featuring a pyrazole core, known for its utility in various fields of scientific research, particularly in medicinal chemistry and organic synthesis. This compound's unique structural elements impart distinct chemical and physical properties that make it valuable in diverse research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves multiple steps, typically starting with the preparation of the pyrazole core. This is often achieved via a reaction between a suitable hydrazine derivative and a 1,3-diketone. The pivaloyl and o-tolyl groups are introduced through subsequent acylation and arylation reactions, respectively.
Industrial Production Methods
On an industrial scale, the compound's production requires optimized conditions to ensure high yield and purity. This may involve the use of advanced catalysts, controlled temperatures, and specific solvent systems that enhance the efficiency of each step in the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form various oxidized derivatives, which may be useful for further synthetic applications.
Reduction: : Reduction reactions can modify the compound’s functional groups, potentially leading to the formation of new bioactive molecules.
Substitution: : Various substitution reactions, particularly nucleophilic and electrophilic substitutions, can introduce different substituents into the molecule, enhancing its versatility.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: : Substitutions may require catalysts such as palladium on carbon or bases like sodium hydride.
Major Products
The major products formed from these reactions vary depending on the reagents and conditions used, often resulting in derivatives with potentially enhanced biological or chemical properties.
Scientific Research Applications
N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has broad applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of various complex organic molecules.
Biology: : It can be used in studies involving enzyme inhibition or as a model compound for biochemical assays.
Medicine: : The compound's derivatives might exhibit pharmacological properties, making it valuable in drug discovery and development.
Industry: : Its unique structural features can be exploited in the creation of novel materials with specific desired properties.
Mechanism of Action
The mechanism by which N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects typically involves interaction with molecular targets such as enzymes or receptors. Its structure allows it to bind to active sites or specific domains, potentially inhibiting or modifying their activity. The pathways involved can vary widely, depending on the specific application or the biological context.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to other pyrazole derivatives, N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide stands out due to its unique combination of functional groups. The pivaloyl and methanesulfonamide groups confer specific steric and electronic properties, making it distinct in terms of reactivity and application.
List of Similar Compounds
N-(3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(3-(1-benzoyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(3-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Each of these compounds shares a core structure with variations in their functional groups, affecting their chemical and biological properties.
That’s a lot to chew on! Let me know if anything jumps out that you want to dive into deeper.
Properties
IUPAC Name |
N-[3-[2-(2,2-dimethylpropanoyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-15-9-6-7-12-18(15)20-14-19(23-25(20)21(26)22(2,3)4)16-10-8-11-17(13-16)24-29(5,27)28/h6-13,20,24H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOIONFCFDODAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2C(=O)C(C)(C)C)C3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethylphenyl)-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2526366.png)

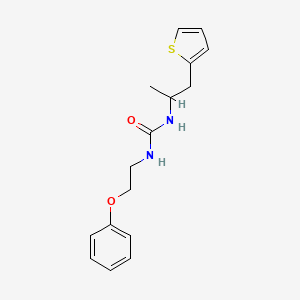
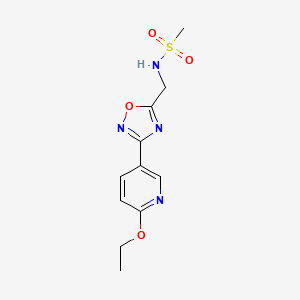
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(cyclopropyl)methanone](/img/structure/B2526375.png)

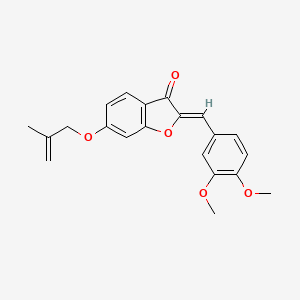
![Furo[3,2-b]pyridin-3-ol hydrochloride](/img/structure/B2526379.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2526380.png)
![N-(2-ethylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2526381.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2526383.png)
